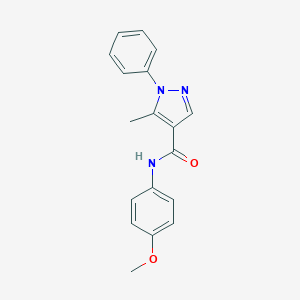
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrazole derivatives. MP-10 has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory pathway. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and iNOS. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce oxidative stress by activating the Nrf2/ARE pathway. Additionally, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research include the development of analogs with improved solubility and potency and investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a straightforward method and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been tested in various animal models for its efficacy in treating diseases such as Alzheimer's, Parkinson's, and cancer.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-21(13)15-6-4-3-5-7-15)18(22)20-14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,20,22) |
Clave InChI |
DICBHALEVLQESS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Solubilidad |
7.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)